![molecular formula C9H8BrFO4S B13225422 2-[(4-Bromo-2-fluorophenyl)methanesulfonyl]acetic acid](/img/structure/B13225422.png)
2-[(4-Bromo-2-fluorophenyl)methanesulfonyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromo-2-fluorophenyl)methanesulfonyl]acetic acid is an organic compound with the molecular formula C9H8BrFO4S It is a derivative of acetic acid, featuring a bromo-fluoro substituted phenyl group and a methanesulfonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-2-fluorophenyl)methanesulfonyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzene and methanesulfonyl chloride.
Reaction: The bromo-fluoro benzene undergoes a sulfonylation reaction with methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of Intermediate: This reaction forms an intermediate compound, which is then subjected to further reactions to introduce the acetic acid moiety.
Final Product:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Bromo-2-fluorophenyl)methanesulfonyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromo-2-fluorophenyl)methanesulfonyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(4-Bromo-2-fluorophenyl)methanesulfonyl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methanesulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity of the phenyl ring and the overall molecule. This can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromo-2-fluorophenyl)acetic acid: Similar structure but lacks the methanesulfonyl group.
4-Bromo-2-fluorobenzene: The parent compound without the acetic acid and methanesulfonyl groups.
Methanesulfonyl chloride: Used in the synthesis of the target compound.
Uniqueness
2-[(4-Bromo-2-fluorophenyl)methanesulfonyl]acetic acid is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, combined with the methanesulfonyl and acetic acid groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H8BrFO4S |
|---|---|
Molekulargewicht |
311.13 g/mol |
IUPAC-Name |
2-[(4-bromo-2-fluorophenyl)methylsulfonyl]acetic acid |
InChI |
InChI=1S/C9H8BrFO4S/c10-7-2-1-6(8(11)3-7)4-16(14,15)5-9(12)13/h1-3H,4-5H2,(H,12,13) |
InChI-Schlüssel |
SCJLCTMZALNGJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)F)CS(=O)(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13225347.png)
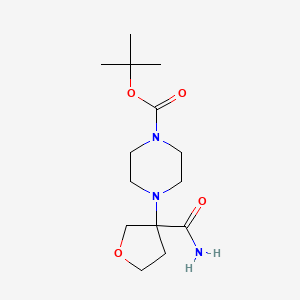
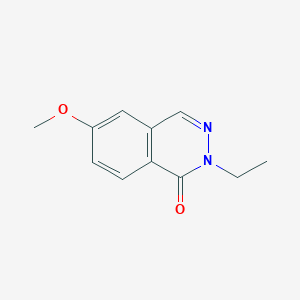
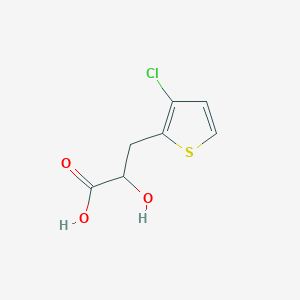
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13225371.png)

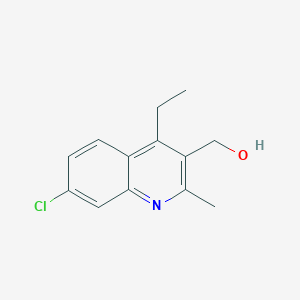
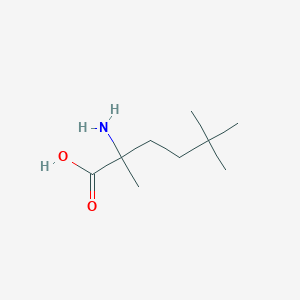

![1H,2H,3H-Pyrrolo[3,2-B]pyridine-6-carboxylic acid](/img/structure/B13225412.png)
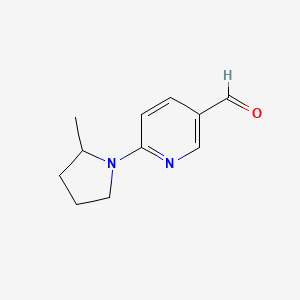
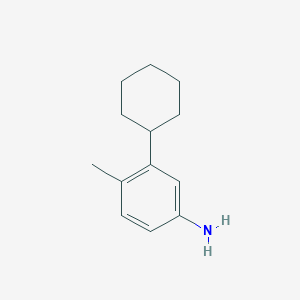
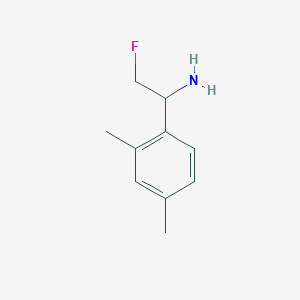
![3-[(3-Methylthiophen-2-yl)methyl]pyrrolidine](/img/structure/B13225431.png)
